molecular formula C22H18N4O2 B5191302 5-methyl-4-[(4-phenoxyphenyl)diazenyl]-2-phenyl-1H-pyrazol-3-one

5-methyl-4-[(4-phenoxyphenyl)diazenyl]-2-phenyl-1H-pyrazol-3-one

Cat. No.: B5191302
M. Wt: 370.4 g/mol
InChI Key: KRZOSYYYCYVJGE-UHFFFAOYSA-N
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Description

5-methyl-4-[(4-phenoxyphenyl)diazenyl]-2-phenyl-1H-pyrazol-3-one is a complex organic compound known for its unique structural properties. This compound belongs to the class of azo compounds, which are characterized by the presence of a diazenyl functional group (–N=N–) linking two aromatic rings. The presence of the pyrazolone ring adds to its chemical versatility, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-[(4-phenoxyphenyl)diazenyl]-2-phenyl-1H-pyrazol-3-one typically involves the azo coupling reaction. This reaction is performed between a diazonium salt and an aromatic compound under basic conditions. The general steps are as follows:

    Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with an aromatic compound, such as phenoxybenzene, in the presence of a base to form the azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-[(4-phenoxyphenyl)diazenyl]-2-phenyl-1H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Aromatic amines.

    Substitution Products: Various substituted aromatic compounds depending on the substituents used.

Scientific Research Applications

5-methyl-4-[(4-phenoxyphenyl)diazenyl]-2-phenyl-1H-pyrazol-3-one has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 5-methyl-4-[(4-phenoxyphenyl)diazenyl]-2-phenyl-1H-pyrazol-3-one involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form active intermediates that interact with biological molecules, leading to various physiological effects. The compound’s ability to form hydrogen bonds and π-π interactions with target molecules plays a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methoxyphenyl)diazenyl]-2-phenyl-1H-pyrazol-3-one
  • 4-[(4-methylphenyl)diazenyl]-2-phenyl-1H-pyrazol-3-one
  • 4-[(4-chlorophenyl)diazenyl]-2-phenyl-1H-pyrazol-3-one

Uniqueness

5-methyl-4-[(4-phenoxyphenyl)diazenyl]-2-phenyl-1H-pyrazol-3-one is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

5-methyl-4-[(4-phenoxyphenyl)diazenyl]-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2/c1-16-21(22(27)26(25-16)18-8-4-2-5-9-18)24-23-17-12-14-20(15-13-17)28-19-10-6-3-7-11-19/h2-15,25H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRZOSYYYCYVJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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